

# The Dual Agonism of INT-767 on FXR and TGR5: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**INT-767**, a semi-synthetic bile acid derivative, has emerged as a significant pharmacological tool and potential therapeutic agent due to its unique dual agonism for both the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). This dual activity allows **INT-767** to modulate a wide array of metabolic and inflammatory pathways, making it a subject of intense research in the context of metabolic diseases, non-alcoholic steatohepatitis (NASH), and other inflammatory conditions.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] This technical guide provides an in-depth analysis of the dual agonism of **INT-767**, detailing its effects on FXR and TGR5 signaling, presenting quantitative data, outlining experimental protocols, and visualizing key pathways.

#### **Quantitative Profile of INT-767**

**INT-767** is characterized as a potent agonist for both FXR and TGR5.[1][13] Its efficacy is demonstrated by its low half-maximal effective concentration (EC50) values for both receptors. The compound is a derivative of INT-747 (Obeticholic Acid), a selective FXR agonist, and is structurally similar to INT-777, a selective TGR5 agonist.[2][11][15]



| Parameter | Receptor | Value  | Assay Method                                                   | Reference |
|-----------|----------|--------|----------------------------------------------------------------|-----------|
| EC50      | FXR      | 30 nM  | PerkinElmer<br>AlphaScreen<br>Assay                            | [1][13]   |
| EC50      | TGR5     | 630 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1][13]   |

## Farnesoid X Receptor (FXR) Agonism

FXR is a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis. [16][17][18][19] Upon activation by ligands such as bile acids or synthetic agonists like INT-767, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[18][19] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[16]

## **Signaling Pathway**

The activation of FXR by **INT-767** initiates a cascade of transcriptional events that collectively contribute to metabolic regulation and anti-inflammatory effects.





Click to download full resolution via product page

FXR Signaling Pathway Activated by INT-767.



#### **Key Effects of FXR Activation by INT-767:**

- Bile Acid Homeostasis: INT-767-mediated FXR activation leads to the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6][19] It also upregulates the Bile Salt Export Pump (BSEP), promoting bile acid efflux from hepatocytes.
   [6]
- Lipid Metabolism: FXR activation by **INT-767** downregulates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor involved in lipogenesis, thereby reducing hepatic triglyceride levels.[1][6][20]
- Glucose Metabolism: **INT-767** has been shown to improve insulin sensitivity and reduce plasma glucose levels, in part through FXR-mediated downregulation of gluconeogenic enzymes like PEPCK and G6Pase.[6][20]
- Anti-inflammatory Effects: FXR activation exerts anti-inflammatory effects by antagonizing the NF-kB signaling pathway.[6][20]

## Takeda G protein-coupled receptor 5 (TGR5) Agonism

TGR5, also known as Gpbar1, is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells like Kupffer cells and macrophages.[5][6] [21][22] Its activation by bile acids or agonists like **INT-767** triggers distinct signaling cascades that are crucial for metabolic and inflammatory regulation.

#### **Signaling Pathway**

Upon binding of **INT-767**, TGR5 couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[21][23][24][25] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression. In enteroendocrine L-cells, this pathway stimulates the secretion of glucagon-like peptide-1 (GLP-1).[1][6][25]





Click to download full resolution via product page

TGR5 Signaling Pathway Activated by INT-767.



#### **Key Effects of TGR5 Activation by INT-767:**

- GLP-1 Secretion: A primary and well-validated effect of TGR5 activation in enteroendocrine
   L-cells is the secretion of GLP-1, a key incretin hormone that enhances insulin secretion,
   suppresses glucagon release, and slows gastric emptying.[1][6][25]
- Anti-inflammatory Response: In macrophages and Kupffer cells, TGR5 activation inhibits the
  production of pro-inflammatory cytokines by suppressing the NF-κB pathway.[5][11][21] This
  contributes to the overall anti-inflammatory profile of INT-767.
- Energy Expenditure: TGR5 activation in brown adipose tissue and muscle can increase energy expenditure.[24][25]

## **Experimental Protocols**

The characterization of **INT-767**'s dual agonism has been achieved through a series of well-defined in vitro and in vivo experimental protocols.

### **In Vitro Assays**

- 1. Receptor Activation Assays:
- FXR AlphaScreen Assay:
  - Principle: A homogenous proximity-based assay to measure the ligand-dependent interaction between FXR and a coactivator peptide.
  - Methodology: A recombinant FXR ligand-binding domain (LBD) is incubated with a
    biotinylated coactivator peptide (e.g., SRC-1) and INT-767. Donor and acceptor beads are
    added, which come into close proximity upon FXR-coactivator binding, generating a
    chemiluminescent signal. The EC50 is determined from the dose-response curve.[1]
- TGR5 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
  - Principle: A competitive binding assay to measure the binding of a fluorescently labeled ligand to TGR5.



- Methodology: Cell membranes expressing TGR5 are incubated with a fluorescently labeled TGR5 ligand and varying concentrations of INT-767. The displacement of the fluorescent ligand by INT-767 results in a decrease in the FRET signal, from which the binding affinity and EC50 can be calculated.[1]
- Reporter Gene Assays:
  - Principle: To measure the transcriptional activity of FXR or the signaling output of TGR5.
  - Methodology (FXR): Cells (e.g., HepG2) are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXRE promoter. Cells are treated with INT-767, and luciferase activity is measured as an indicator of FXR activation.
  - Methodology (TGR5): Cells (e.g., HEK293T) are co-transfected with a TGR5 expression vector and a reporter plasmid containing a luciferase gene linked to a cAMP-responsive element (CRE). Treatment with INT-767 leads to increased cAMP and subsequent luciferase expression.[1]
- 2. Target Gene Expression Analysis:
- Quantitative Real-Time PCR (qRT-PCR):
  - Principle: To quantify the mRNA levels of FXR and TGR5 target genes.
  - Methodology: Cells (e.g., HepG2 for FXR, NCI-H716 for TGR5) are treated with INT-767.
     RNA is extracted, reverse-transcribed to cDNA, and specific gene expression (e.g., SHP, BSEP, FGF19 for FXR; c-fos for TGR5) is quantified using qRT-PCR.[1]

#### In Vivo Studies

- 1. Animal Models of Metabolic Disease:
- db/db Mice: A genetic model of type 2 diabetes and obesity.
- Streptozotocin-induced Diabetic Mice: A model of type 1 diabetes.
- High-Fat Diet-induced Models: To study NASH, obesity, and insulin resistance.[6][20]



#### 2. Experimental Workflow:



Click to download full resolution via product page

General Workflow for In Vivo Studies of INT-767.

#### 3. Key Outcome Measures:



- Metabolic Parameters: Measurement of plasma levels of glucose, insulin, triglycerides, and cholesterol.[1][13]
- Liver Function: Assessment of serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
- Histopathology: Histological examination of liver tissue for steatosis, inflammation, and fibrosis.
- Gene Expression: Analysis of target gene expression in relevant tissues (liver, intestine) to confirm target engagement.

#### Conclusion

INT-767's dual agonism on FXR and TGR5 represents a multifaceted approach to modulating key metabolic and inflammatory pathways. Its ability to simultaneously activate a nuclear receptor and a G protein-coupled receptor results in a synergistic profile that has shown significant promise in preclinical models of metabolic and liver diseases.[1][2][6][7][10][11] The comprehensive characterization of its activity through a variety of in vitro and in vivo assays provides a solid foundation for its continued investigation and potential clinical development. This technical guide summarizes the core aspects of INT-767's dual agonism, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual farnesoid X receptor/TGR5 agonist INT-767 reduces liver injury in the Mdr2-/(Abcb4-/-) mouse cholangiopathy model by promoting biliary HCO⁻₃ output PubMed
  [pubmed.ncbi.nlm.nih.gov]



- 3. gubra.dk [gubra.dk]
- 4. | BioWorld [bioworld.com]
- 5. INT-767 improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. The role of FXR and TGR5 in reversing and preventing progression of Western dietinduced hepatic steatosis, inflammation, and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual Farnesoid X Receptor/TGR5 Agonist INT-767 Reduces Liver Injury in the Mdr2-/(Abcb4-/-) Mouse Cholangiopathy Model by Promoting Biliary HCO3- Output PMC
  [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. INT-767 prevents NASH and promotes visceral fat brown adipogenesis and mitochondrial function PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. FXR signaling in the enterohepatic system PMC [pmc.ncbi.nlm.nih.gov]
- 17. FXR signaling in the enterohepatic system PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. Farnesoid X receptor Wikipedia [en.wikipedia.org]
- 20. Farnesoid X receptor agonist INT-767 attenuates liver steatosis and inflammation in rat model of nonalcoholic steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 21. TGR5 Signaling in Hepatic Metabolic Health PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modulating Bile Acid Pathways and TGR5 Receptors for Treating Liver and GI Diseases -PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 24. mdpi.com [mdpi.com]



- 25. TGR5-mediated bile acid sensing controls glucose homeostasis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Dual Agonism of INT-767 on FXR and TGR5: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15608297#what-is-the-dual-agonism-of-int-767-on-fxr-and-tgr5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com